1-(4-Benzylpiperazin-1-yl)-3-(2,6-dimethoxyphenoxy)propan-2-ol dihydrochloride
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Description
1-(4-Benzylpiperazin-1-yl)-3-(2,6-dimethoxyphenoxy)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C22H32Cl2N2O4 and its molecular weight is 459.41. The purity is usually 95%.
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Scientific Research Applications
Structural Optimization and Biological Activity
Research efforts have been focused on optimizing the structure of related compounds to enhance their selectivity and potency as agonists or antagonists for various receptors. For example, the study by Collins et al. (1998) explored the structure-activity relationship around the phenyl alkyl ether moiety, leading to the development of potent and selective agonists with improved aqueous solubility, targeting the PPARgamma receptor (Collins et al., 1998).
Mechanism of Action and Binding Studies
Understanding the binding mechanism of these compounds to their targets is crucial for drug design. Xu et al. (2016) conducted a detailed study on the conformational analysis, molecular docking, and binding mechanisms of an arylpiperazine derivative, offering insights into its interaction with the α1A-adrenoceptor. This research can serve as a basis for designing highly selective antagonists (Xu et al., 2016).
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-(2,6-dimethoxyphenoxy)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4.2ClH/c1-26-20-9-6-10-21(27-2)22(20)28-17-19(25)16-24-13-11-23(12-14-24)15-18-7-4-3-5-8-18;;/h3-10,19,25H,11-17H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEDGJYAUODKOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCC(CN2CCN(CC2)CC3=CC=CC=C3)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.